7-Chloropyrido[1,2-a]benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7ClN2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
7-chloropyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H7ClN2/c12-8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h1-7H |
InChI Key |
NWMIPVKRLZRRSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(N2C=C1)C=CC(=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 7 Chloropyrido 1,2 a Benzimidazole and Its Functionalized Derivatives
Strategies for Constructing the Pyrido[1,2-a]benzimidazole (B3050246) Core
The construction of the fused pyrido[1,2-a]benzimidazole ring system can be achieved through several elegant and efficient synthetic strategies. These methods often involve the formation of key carbon-nitrogen and carbon-carbon bonds to assemble the tricyclic framework.
Catalytic Cyclization Approaches
Transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic structures. researchgate.net For the pyrido[1,2-a]benzimidazole core, catalytic cyclization often involves the activation of C-H bonds, facilitating intramolecular or intermolecular annulation reactions.
Ruthenium-catalyzed C-H bond activation and subsequent tandem cyclization of 2-arylimidazo[1,2-a]pyridines with iodonium (B1229267) ylides provides an efficient route to pyrido[1,2-a]benzimidazole derivatives. researchgate.net This method utilizes an inexpensive ruthenium complex and offers good yields under straightforward reaction conditions. researchgate.net Similarly, cobalt(III)-catalyzed C-H activation of imidazo[1,2-a]pyridines followed by a vinylene transfer using vinylene carbonate has been successfully employed to construct the pyrido[1,2-a]benzimidazole skeleton. researchgate.net Gold nanoparticles supported on titanium dioxide (Au/TiO2) have also been shown to effectively catalyze the synthesis of 2-substituted benzimidazoles from o-phenylenediamine (B120857) and aldehydes, a foundational reaction that can be adapted for the synthesis of the fused pyrido[1,2-a]benzimidazole system. mdpi.com
| Catalyst | Reactants | Product | Key Features |
| Ruthenium complex | 2-Arylimidazo[1,2-a]pyridines, Iodonium ylides | Pyrido[1,2-a]benzimidazole derivatives | Inexpensive catalyst, simple conditions, good yields. researchgate.net |
| Cobalt(III) complex | Imidazo[1,2-a]pyridines, Vinylene carbonate | Pyrido[1,2-a]benzimidazole derivatives | C-H activation and vinylene transfer. researchgate.net |
| Au/TiO2 | o-Phenylenediamine, Aldehydes | 2-Substituted benzimidazoles | Heterogeneous catalysis, mild conditions. mdpi.com |
Multicomponent Reaction Protocols for Pyrido[1,2-a]benzimidazoles
Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step. tandfonline.com Several MCRs have been developed for the synthesis of the pyrido[1,2-a]benzimidazole core. tandfonline.comnih.govresearchgate.net
A notable four-component reaction involves pyridine (B92270) or 3-picoline, chloroacetonitrile, malononitrile, and an aromatic aldehyde in refluxing acetonitrile (B52724) to produce polysubstituted pyrido[1,2-a]benzimidazole derivatives in moderate yields. nih.govacs.org The proposed mechanism involves the formation of a polysubstituted benzene (B151609) intermediate, followed by a substitution and annulation reaction with pyridine. acs.org Another efficient one-pot, three-component synthesis utilizes 2-aminobenzimidazole, an aldehyde, and malononitrile. nih.govresearchgate.net This reaction can be catalyzed by various catalysts, including ZnO@SO3H@Tropine, under solvent-free conditions, offering high yields and short reaction times. nih.gov
| Components | Catalyst/Conditions | Product | Key Features |
| Pyridine/3-picoline, Chloroacetonitrile, Malononitrile, Aromatic aldehyde | Refluxing acetonitrile | Polysubstituted pyrido[1,2-a]benzimidazoles | One-pot, four-component reaction. nih.govacs.org |
| 2-Aminobenzimidazole, Aldehyde, Malononitrile | ZnO@SO3H@Tropine, solvent-free | Pyrimido[1,2-a]benzimidazoles | High yields, short reaction times, reusable catalyst. nih.gov |
| 2-(Nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, Malononitrile, Aromatic aldehydes | One-pot | 1-Amino-3-(4-substituted)-4-nitro-3,5-dihydrobenzo tandfonline.comresearchgate.netimidazo[1,2-a]pyridine-2-carbonitriles | Efficient synthesis of functionalized derivatives. hacettepe.edu.tr |
One-Pot Synthetic Routes
One-pot syntheses, which may or may not be classified as MCRs, offer significant advantages in terms of operational simplicity and resource efficiency. The synthesis of 2-substituted benzimidazoles, a key precursor for some pyrido[1,2-a]benzimidazole syntheses, can be achieved in a one-pot condensation of o-phenylenediamines with aryl aldehydes in the presence of hydrogen peroxide and hydrochloric acid. organic-chemistry.org This method is notable for its short reaction times and excellent yields. organic-chemistry.org
Furthermore, the synthesis of 1,2-disubstituted benzimidazoles has been accomplished using microwave irradiation in a solvent-free environment, catalyzed by erbium triflate (Er(OTf)3). mdpi.com This "green chemistry" approach provides rapid and highly selective access to the desired products. mdpi.com Another one-pot method for synthesizing 2-aryl- and 2-alkylbenzazoles, including benzimidazoles, involves the triphenylbismuth (B1683265) dichloride-promoted desulfurization of thioamides. beilstein-journals.org
| Reactants | Reagents/Conditions | Product | Key Features |
| o-Phenylenediamines, Aryl aldehydes | H2O2, HCl, Acetonitrile | 2-Substituted benzimidazoles | Short reaction time, excellent yields. organic-chemistry.org |
| N-Phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)3, Microwave irradiation, Solvent-free | 1,2-Disubstituted benzimidazoles | Rapid, high selectivity, environmentally friendly. mdpi.com |
| 2-Aminophenols, Thioamides | Triphenylbismuth dichloride | 2-Aryl- and 2-alkylbenzoxazoles/benzimidazoles | Mild conditions, no base required. beilstein-journals.org |
Reductive Cyclization of Pyridinium Chlorides
Reductive intramolecular cyclization of N-(2-nitroaryl)pyridinium chlorides is a well-established and effective method for synthesizing the pyrido[1,2-a]benzimidazole core. mathnet.ru This transformation is typically achieved using reducing agents such as tin(II) chloride or through catalytic hydrogenation. mathnet.rujraic.com The reaction proceeds via the reduction of the nitro group to a hydroxylamine (B1172632) or amino group, which then undergoes intramolecular cyclization onto the pyridine ring. mathnet.ru
Electrochemical reduction offers an alternative and efficient approach for this cyclization. researchgate.net The electrochemical reduction of N-(2-nitro-4-R-phenyl)pyridinium chlorides at a lead cathode in an acidic medium affords the corresponding 7-R-pyrido[1,2-a]benzimidazoles in high yields. researchgate.netmathnet.ru This method is applicable to substrates with various substituents in the 4-position of the phenyl ring, such as trifluoromethyl, cyano, and ethoxycarbonyl groups. researchgate.netmathnet.ru
| Substrate | Reducing Agent/Method | Product | Yield |
| N-(2-Nitro-4-trifluoromethylphenyl)pyridinium chloride | SnCl2 | 7-Trifluoromethylpyrido[1,2-a]benzimidazole | 98% jraic.com |
| N-(2,4-Dinitrophenyl)pyridinium chloride | SnCl2 | 7-Nitropyrido[1,2-a]benzimidazole | 94% jraic.com |
| N-(2-Nitro-4-R-phenyl)pyridinium chlorides (R = CF3, CN, CO2Et) | Electrochemical reduction (lead cathode) | 7-R-Pyrido[1,2-a]benzimidazoles | 70-94% researchgate.netmathnet.ru |
| N-(2,4-Dinitrophenyl)pyridinium chloride | TiCl3 | 7-Aminopyrido[1,2-a]benzimidazole | 95% (from the nitro derivative) jraic.com |
Targeted Synthesis of 7-Chloropyrido[1,2-a]benzimidazole-8,9-dione Derivatives
The synthesis of quinone-containing heterocyclic systems is of significant interest due to their potential as biologically active compounds and as intermediates in organic synthesis. The targeted synthesis of this compound-8,9-dione derivatives has been achieved through a direct and efficient method.
Synthesis from Chloranil (B122849) and 2-Amino(di)azines
A direct synthesis of 6,7-dichloropyrido[1,2-a]benzimidazole-8,9-dione and its analogues has been developed. isc.ac This method involves the reaction of chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) with various 2-amino(di)azines. isc.ac Notably, this reaction proceeds without the need for a catalyst or any form of activation, providing a straightforward route to these complex heterocyclic quinones. isc.ac The reaction likely proceeds through an initial nucleophilic attack of the amino group of the azine onto the chloranil, followed by subsequent cyclization and elimination steps to form the final product. This approach also allows for further nucleophilic substitution reactions on the resulting dione (B5365651) derivatives. isc.ac
| Reactants | Conditions | Product | Key Features |
| Chloranil, 2-Amino(di)azines | Direct reaction, no catalyst | 6,7-Dichloropyrido[1,2-a]benzimidazole-8,9-dione and analogues | Catalyst-free, direct synthesis. isc.ac |
Functionalization Strategies for this compound Derivatives
Functionalization of the this compound skeleton is crucial for modulating its electronic properties and biological activity. The chlorine atom itself can act as a leaving group, or the core can be modified at other positions to attach various functional moieties.
The benzimidazole (B57391) nucleus is recognized as an effective electron acceptor unit in the design of donor-acceptor (D-A) type conjugated molecules. researchgate.netresearchgate.net The electronic character of the pyrido[1,2-a]benzimidazole system can be precisely tuned by introducing different functional groups. elsevierpure.com Specifically, attaching electron-attracting groups can enhance the acceptor properties of the core. nih.govuclm.es
Strategies for creating D-A-D (Donor-Acceptor-Donor) structures often involve modulating the benzimidazole core by introducing substituents at the 4 and 7 positions. nih.govuclm.es For the this compound system, the introduction of widely used acceptor units can be achieved through cross-coupling reactions where the chlorine atom is substituted, or by attaching acceptor moieties at other positions of the heterocycle. For instance, two electron-attracting trifluoromethyl groups can be introduced into an aryl group at the 2-position of the benzimidazole to increase its acceptor character. nih.gov
The synthesis of such derivatives often employs transition-metal-catalyzed cross-coupling reactions. While microwave-assisted Sonogashira C-C cross-coupling has been attempted for similar dibromo derivatives, the reactivity can be influenced by the presence and coordination of the heterocyclic nitrogen atoms. uclm.es Nevertheless, these methods provide a viable route for designing molecules with tailored energy levels for applications in materials science, such as organic light-emitting diodes (OLEDs). elsevierpure.com
Table 1: Strategies for Modifying Acceptor Properties
| Base Scaffold | Modification Strategy | Target Application | Reference |
| 1H-Benzo[d]imidazole | Introduction of electron-attracting groups at positions 4 and 7. | Optical Waveguides | nih.govuclm.es |
| Phenothiazine-Benzimidazole | Attaching various substituents on the benzimidazole moiety. | OLEDs | elsevierpure.com |
| Benzimidazole Core | Functionalization with phenyl, EDOT, or ferrocene (B1249389) at the 2-C position. | Electrochromic Polymers | researchgate.net |
The introduction and subsequent modification of an amino group on the pyrido[1,2-a]benzimidazole framework is a key strategy for creating compounds with significant biological potential. jraic.com The amino group can be introduced at the 7-position and then serve as a point for further synthetic elaboration.
A robust method for synthesizing pyrido[1,2-a]benzimidazole-7-amine involves a two-stage process starting from N-(2,4-dinitrophenyl)pyridinium chloride. The initial reductive intramolecular cyclization yields 7-nitropyrido[1,2-a]benzimidazole, which is then further reduced using agents like titanium(III) chloride to produce pyrido[1,2-a]benzimidazole-7-amine in high yield. jraic.com
Once installed, this primary amine is amenable to various modifications. For example, it readily reacts with anhydrides, such as propionic anhydride, to form the corresponding N-acylated derivatives. jraic.com This amide can then be subjected to further functionalization, like electrophilic aromatic substitution. Nitration of N-(pyrido[1,2-a]benzimidazole-7-yl)propionamide using KNO₃/H₂SO₄ results in the selective introduction of a nitro group at the 8-position. jraic.com
Furthermore, amino side chains can be introduced. Studies on related pentacyclic benzimidazole derivatives have shown that introducing an N,N-dimethylaminopropyl amino side chain at the C-7 position results in compounds with potent antiproliferative activity. nih.gov This highlights the importance of the position and nature of the amino substituent in influencing biological outcomes. nih.gov
Table 2: Examples of Amino Group Functionalization
| Starting Material/Core | Reagent(s) | Product | Reaction Type | Reference |
| 7-Nitropyrido[1,2-a]benzimidazole | TiCl₃ | Pyrido[1,2-a]benzimidazole-7-amine | Reduction | jraic.com |
| Pyrido[1,2-a]benzimidazole-7-amine | Propionic anhydride | N-(Pyrido[1,2-a]benzimidazole-7-yl)propionamide | Acylation | jraic.com |
| N-(Pyrido[1,2-a]benzimidazole-7-yl)propionamide | KNO₃/H₂SO₄ | N-(8-Nitropyrido[1,2-a]benzimidazole-7-yl)propionamide | Nitration | jraic.com |
| Pentacyclic benzimidazole | N,N-dimethylaminopropylamine | 7-(N,N-dimethylaminopropyl)amino derivative | Nucleophilic Substitution | nih.gov |
The chlorine atom on the this compound ring is a versatile functional group that enables nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents. This approach is fundamental in building molecular complexity and accessing novel derivatives.
In related heterocyclic systems, such as pyrimido[1,2-a]benzimidazoles, a common synthetic sequence involves chlorodeoxygenation followed by nucleophilic ipso-substitution of the resulting chlorine atom. nih.gov For instance, a chlorine atom can be displaced by a piperazine (B1678402) moiety, demonstrating the feasibility of C-N bond formation via this pathway. nih.gov
Similarly, the reactivity of 7-chloroquinoline (B30040), a related chloro-substituted aza-heterocycle, provides a good model for the potential reactions of this compound. nih.gov The synthesis of 7-chloro-4-aminoquinoline-benzimidazole hybrids involves the reaction of 7-chloroquinoline with various amines, showcasing the utility of the chlorine atom as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.gov For example, refluxing 7-chloroquinoline with 3-aminobenzyl alcohol in ethanol (B145695) yields the corresponding secondary amine. nih.gov These examples strongly suggest that the 7-chloro position on the pyrido[1,2-a]benzimidazole core is an active site for substitution by various nucleophiles, including amines, alcohols, and thiols, thereby providing access to a large chemical space for drug discovery and materials science.
Chemical Reactivity and Reaction Mechanisms of 7 Chloropyrido 1,2 a Benzimidazole
Electrophilic Aromatic Substitution (SEAr) Reactions
The regioselectivity of electrophilic aromatic substitution (SEAr) on the pyrido[1,2-a]benzimidazole (B3050246) nucleus is a well-documented area of study. Research has shown that the introduction of an electrophile onto the 7-chloropyrido[1,2-a]benzimidazole ring system is not always straightforward.
Studies on the nitration and halogenation of 7-substituted pyrido[1,2-a]benzimidazoles, where the substituent is a chlorine atom or another electron-acceptor group, have revealed that the electrophilic species is primarily introduced at the 8-position of the heterocyclic system. editorum.ru In the case of this compound, the second most likely position for electrophilic attack is the 6-position. editorum.ru Interestingly, the formation of a 9-substituted derivative during these SEAr reactions was not observed. editorum.ru
Further investigations into the halogenation of 9-chloropyrido[1,2-a]benzimidazole using N-bromosuccinimide or N-chlorosuccinimide in sulfuric acid resulted in the formation of two isomeric products: 8-halo-9-chloropyrido[1,2-a]benzimidazole and 6-halo-9-chloropyrido[1,2-a]benzimidazole. editorum.ru The predominant product was the one where the electrophile was introduced at the 8-position. editorum.ru Quantum chemistry methods have supported these experimental findings, indicating that the orbital control of the electrophilic halogenation reaction directs the electrophile to the 8-position due to the distribution of the boundary electron density in the substrate molecule. editorum.ru
An unusual observation has been the introduction of an electrophile at the ortho position relative to an electron-withdrawing group, a phenomenon that has been a subject of detailed investigation. researchgate.net
Table 1: Regioselectivity of Electrophilic Halogenation of 9-Chloropyrido[1,2-a]benzimidazole editorum.ru
| Reactant | Reagent | Products | Product Ratio |
| 9-chloropyrido[1,2-a]benzimidazole | N-bromosuccinimide | 8-bromo-9-chloropyrido[1,2-a]benzimidazole and 6-bromo-9-chloropyrido[1,2-a]benzimidazole | 1 : 0.47 |
| 9-chloropyrido[1,2-a]benzimidazole | N-chlorosuccinimide | 8,9-dichloropyrido[1,2-a]benzimidazole and 6,9-dichloropyrido[1,2-a]benzimidazole | 1 : 0.37 |
The nature of the substituents on the pyrido[1,2-a]benzimidazole ring significantly influences the reactivity and selectivity of electrophilic substitution reactions. It has been observed that changing the substituent from a meta-directing group to an ortho/para-directing group does not alter the selectivity of the electrophilic substitution. researchgate.net This suggests that the inherent electronic properties of the heterocyclic system play a dominant role in directing the incoming electrophile.
The introduction of halogen atoms into azaheterocyclic systems has been shown to enhance their biological activity. editorum.ru This has driven research into the synthesis of polyhalogenated derivatives of pyrido[1,2-a]benzimidazole. editorum.ru
Nucleophilic Substitution Reactions of Chlorinated Pyrido[1,2-a]benzimidazole Systems
Nucleophilic substitution reactions on chlorinated benzimidazole (B57391) systems, including pyrido[1,2-a]benzimidazoles, are crucial for the synthesis of a wide range of derivatives with potential pharmacological applications. The chlorine atom can be displaced by various nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
For instance, studies on 2-chlorobenzimidazoles have demonstrated their reactivity towards nucleophiles, resulting in the formation of benzimidazolin-2-ones, 2-alkoxybenzimidazoles, and benzimidazoline-2-thiones. rsc.orgrsc.org While these studies are not directly on the pyrido[1,2-a]benzimidazole system, they provide valuable insights into the potential nucleophilic substitution pathways that could be applicable to this compound.
Protonation/Deprotonation Processes and Associated Acid-Base Equilibria
The acid-base properties of pyrido[1,2-a]benzimidazoles are fundamental to their behavior in biological systems and for the development of analytical methods. The nitrogen atoms in the imidazole (B134444) and pyridine (B92270) rings can undergo protonation.
Studies on amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles have shown that these compounds are un-ionized at neutral pH, with their transition to monocationic forms occurring in acidic conditions (pH 3-5). mdpi.com Computational studies have identified the imino nitrogen of the imidazole ring as the most favorable site for protonation. mdpi.com The basicity of these systems is influenced by a balance between the basicity-reducing effect of nearby electron-withdrawing groups and the favorable contribution from attached amino groups. mdpi.com
Research on 2-(aminomethyl)benzimidazole has determined its pKa values through various techniques, confirming the different protonation states of the molecule. researchgate.netscielo.org.mx Studies on acid-benzimidazole complexes using DFT calculations have shown that strong acids can completely protonate benzimidazole in the gas phase, and this is further influenced by the solvent environment. nih.gov
Oxidative Transformations and Redox Chemistry of this compound Derivatives
The redox chemistry of pyrido[1,2-a]benzimidazole derivatives is an area of active research, particularly in the context of their metabolic pathways and the development of new synthetic methodologies.
The oxidation of dihydropyrimido[1,2-a]benzimidazoles using reagents like p-chloranil can lead to the formation of the corresponding aromatic pyrimido[1,2-a]benzimidazoles. mdpi.com Furthermore, the synthesis of benzimidazoles can be achieved through the oxidative dehydrogenation of benzimidazoline intermediates. mdpi.com
Studies on antimalarial pyrido[1,2-a]benzimidazole derivatives have investigated their metabolic stability and the formation of reactive metabolites. nih.gov For some derivatives, rapid metabolism was observed, with significant portions of the parent compound being consumed within a short period in liver microsomes. nih.gov Trapping studies have identified the formation of glutathione (B108866) adducts for certain derivatives, indicating the occurrence of oxidative bioactivation. nih.gov
Spectroscopic Characterization and Structural Analysis of 7 Chloropyrido 1,2 a Benzimidazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for determining the chemical structure and dynamic behavior of 7-Chloropyrido[1,2-a]benzimidazole derivatives in solution. A variety of NMR experiments, from simple one-dimensional to complex two-dimensional techniques, are employed to gain detailed insights into their molecular framework.
One-Dimensional (1D) 1H and 13C NMR for Structural Elucidation
One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental techniques for the initial structural characterization of this compound derivatives. In ¹H NMR spectra of benzimidazole (B57391) derivatives, the proton signals, particularly those in the aromatic region, provide key information about the substitution pattern. For instance, in a study of various benzimidazole compounds, aromatic protons were typically observed in the range of δ 7.08–8.28 ppm. mdpi.com The chemical shifts and coupling patterns of these protons are crucial for assigning their positions on the fused ring system.
Similarly, ¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the aromatic rings of benzimidazole derivatives generally appear between δ 102.0 and 167.0 ppm. mdpi.com Specific carbons, such as the imino carbon (N=C-N) in benzimidazolium salts, exhibit characteristic signals around 142.5–143.2 ppm, which aids in confirming the formation of such structures. researchgate.net For example, in 2-(4-chlorophenyl)-1H-benzimidazole, the carbon signals appear in a range that includes δ 150.63, 134.96, 129.53, 128.61, 123.20, 122.29, 119.44, and 111.88 ppm. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Benzimidazole Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-(4-Chlorophenyl)-1H-benzimidazole | DMSO-d6 | 13.00 (s, 1H), 8.20 (dd, J1 = 6.6 Hz, J2 = 1.8 Hz, 2H), 7.65-7.63 (m, 4H), 7.23 (d, J = 3.0 Hz, 2H) | 150.63, 134.96, 129.53, 128.61, 123.20, 122.29, 119.44, 111.88 |
| 2-(2-Chlorophenyl)-1H-benzimidazole | DMSO-d6 | 12.73 (s, 1H), 7.92 (dd, J1 = 7.8 Hz, J2 = 1.8 Hz, 1H), 7.67 (dd, J1 = 8.4 Hz, J2 = 1.2 Hz, 2H), 7.57-7.52 (m, 3H), 7.25 (s, 2H) | 149.57, 132.56, 132.11, 31.67, 130.82, 130.45, 127.91 |
| 2-(4-Nitrophenyl)-1H-benzimidazole | DMSO-d6 | 13.31 (s, 1H), 8.44-8.41 (m, 4H), 7.73-7.66 (m, 2H), 7.28 (s, 2H) | 149.46, 148.26, 136.50, 127.85, 124.76 |
Data sourced from a study on the synthesis of 2-benzimidazoles. rsc.org
Two-Dimensional (2D) NMR Techniques (e.g., NOESY, EXSY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY), are indispensable for unambiguously assigning proton signals and understanding the spatial arrangement of atoms. wikipedia.org NOESY experiments establish through-space correlations between protons that are in close proximity, which is particularly useful for determining the connectivity of different parts of a molecule that are not directly bonded. huji.ac.illibretexts.org The strength of a NOESY signal is inversely proportional to the sixth power of the distance between the interacting protons, providing a qualitative measure of their proximity. huji.ac.il
EXSY, which is experimentally identical to NOESY, is used to study chemical and conformational exchange processes. huji.ac.il These techniques are crucial for complex molecules where 1D spectra show overlapping signals, allowing for a more detailed structural analysis. wikipedia.org For instance, NOESY can reveal which protons are on adjacent rings, a detail that might be impossible to deduce from 1D or even COSY spectra. huji.ac.il
Variable-Temperature (VT) NMR Studies for Dynamic Processes and Conformational Analysis
Variable-Temperature (VT) NMR spectroscopy is a powerful method for investigating dynamic processes such as conformational changes and intermolecular interactions. numberanalytics.com By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape and position, which can provide information about the thermodynamics and kinetics of these processes. numberanalytics.comuwo.ca
For molecules that exhibit signal broadening or duplication at room temperature due to dynamic exchange, lowering the temperature can slow down these processes, leading to sharper and more defined signals. researchgate.net This allows for a more accurate assignment of the NMR spectra and the determination of the preferred conformation in solution. researchgate.net VT-NMR can be used to monitor reaction progress in real-time and identify reaction intermediates. numberanalytics.com The choice of solvent is critical in VT-NMR experiments to ensure it remains in the liquid phase over the desired temperature range. uwo.ca
NMR Titration Experiments for Protonation Studies
NMR titration is a valuable technique for studying protonation events and determining the pKa values of molecules. By monitoring the changes in the chemical shifts of specific nuclei (typically ¹H or ¹³C) as a function of pH or the addition of an acid or base, one can identify the sites of protonation and quantify the basicity or acidity of different functional groups within the molecule.
In the context of benzimidazole derivatives, NMR titration can be used to study the protonation of the nitrogen atoms in the imidazole (B134444) ring. The changes in the chemical shifts of the protons and carbons adjacent to the nitrogen atoms provide direct evidence of protonation. This method is particularly useful for understanding the behavior of these compounds in different chemical environments and for studying processes like prototropic tautomerism. beilstein-journals.org
X-ray Crystallography for Solid-State Structure Determination
While NMR provides detailed information about the structure and dynamics in solution, X-ray crystallography offers a precise picture of the molecule's three-dimensional arrangement in the solid state.
Single-Crystal X-ray Diffraction Analysis for Atomic Coordinates and Bonding
The data obtained from X-ray diffraction, such as the crystal system, space group, and unit cell dimensions, provide a complete description of the crystal packing and intermolecular interactions, including hydrogen bonding. mdpi.comsevenstarpharm.com This information is complementary to the solution-state data obtained from NMR and is essential for a comprehensive understanding of the compound's structure-property relationships. sevenstarpharm.com For example, in a study of a fused triazolo/thiadiazole system, single-crystal X-ray diffraction confirmed the molecular structure and revealed details about non-covalent interactions that govern the crystal packing. mdpi.com
Table 2: Illustrative Crystal Data from Single-Crystal X-ray Diffraction
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.8707(2) |
| b (Å) | 15.9681(4) |
| c (Å) | 11.9798(4) |
| β (°) | 100.283(3) |
| Volume (ų) | 1481.44(7) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.486 |
This data is representative of what is obtained from a single-crystal X-ray diffraction experiment and is based on a published structure of a heterocyclic compound. mdpi.com
Investigation of Supramolecular Interactions in Crystal Structures
Hydrogen Bonding: In the crystal structures of related benzimidazole derivatives, intermolecular hydrogen bonds are common. For instance, C-H···N and C-H···Cl interactions are observed, which link molecules into extended networks. nih.govnih.gov In some cases, these hydrogen bonds can form dimeric units. researchgate.net The presence of specific functional groups can lead to different hydrogen bonding patterns. For example, in some benzamide (B126) complexes, intramolecular N-H···O and N-H···Cl hydrogen bonds are present. nih.gov The nature of these interactions can be further elucidated using Hirshfeld surface analysis, which quantifies the intermolecular contacts. nih.gov
π-π Stacking: Aromatic π-π stacking interactions are another key feature in the crystal packing of these compounds. rsc.org These interactions occur between the electron-rich aromatic rings of the pyrido[1,2-a]benzimidazole (B3050246) core. The geometry of these interactions can vary, with both parallel-displaced and T-shaped arrangements being possible. The distances between the interacting rings are typically in the range of 3.4 to 3.7 Å. In some structures, π-π stacking interactions can lead to the formation of one-dimensional columns or two-dimensional sheets. rsc.orgresearchgate.net The combination of hydrogen bonding and π-π stacking results in complex three-dimensional supramolecular architectures. nih.govcore.ac.uk
The interplay of these supramolecular forces is crucial in dictating the solid-state properties of this compound derivatives.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways
Mass spectrometry is a vital tool for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides precise mass measurements, which aids in confirming the elemental composition of the compounds. jraic.com
Under electron impact (EI) conditions, benzimidazole derivatives typically undergo characteristic fragmentation processes. journalijdr.comresearchgate.net The molecular ion peak is usually prominent. Common fragmentation pathways for related heterocyclic systems often involve the loss of small neutral molecules or radicals. For instance, the fragmentation of some benzimidazole derivatives involves the elimination of a molecule of HCN. journalijdr.com In more complex derivatives, the fragmentation can be initiated by the cleavage of substituent groups. The specific fragmentation patterns can provide valuable structural information and help in the identification of unknown derivatives. researchgate.netresearchgate.netresearchgate.net
The following table summarizes the key mass spectrometric data for a related compound, 7-nitropyrido[1,2-a]benzimidazole.
Table 1: Mass Spectrometric Data for 7-Nitropyrido[1,2-a]benzimidazole
| Ion | Found m/z | Calculated m/z |
|---|---|---|
| [M+H]⁺ | 214.0611 | 214.0617 |
Data sourced from a study on pyrido[1,2-a]benzimidazole derivatives. jraic.com
Vibrational Spectroscopy (Fourier-Transform Infrared, FTIR) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound derivatives by detecting the vibrational frequencies of their chemical bonds.
The FTIR spectra of benzimidazole derivatives exhibit characteristic absorption bands. The N-H stretching vibration, for compounds with an N-H group, typically appears in the region of 3200-2900 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are also observed in this region. researchgate.net The C=N stretching vibration of the imidazole ring is usually found around 1650-1666 cm⁻¹. nih.gov The C-Cl stretching vibration for the chloro-substituent is expected to appear in the fingerprint region, typically below 800 cm⁻¹.
The following table presents typical FTIR absorption bands for functional groups found in related benzimidazole structures.
Table 2: Characteristic FTIR Absorption Bands for Benzimidazole Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200-2900 researchgate.net |
| Aromatic C-H | Stretching | 3200-2900 researchgate.net |
| C=N | Stretching | 1650-1666 nih.gov |
Data compiled from studies on various benzimidazole derivatives. researchgate.netnih.govresearchgate.net
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic and Photophysical Properties
UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound derivatives.
UV-Vis Absorption: These compounds typically exhibit multiple absorption bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* electronic transitions within the conjugated aromatic system. The position and intensity of these bands are influenced by the substituents on the pyrido[1,2-a]benzimidazole core and the polarity of the solvent. For instance, studies on related pyrido[1,2-a]benzimidazole derivatives show intense absorption maxima around 250 nm and other bands in the 330-339 nm range. researchgate.netresearchgate.net
Fluorescence: Many pyrido[1,2-a]benzimidazole derivatives are fluorescent, emitting light upon excitation at a suitable wavelength. The emission spectra are often characterized by a single broad band, and the emission maxima can be influenced by solvent polarity, indicating a charge-transfer character in the excited state. rsc.org For some derivatives, emission maxima have been observed around 460 nm. researchgate.net The fluorescence quantum yield, a measure of the efficiency of the emission process, can also be affected by the molecular structure and the environment. researchgate.net
The photophysical properties of these compounds make them interesting for applications in areas such as fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.netnih.gov
Table 3: Photophysical Data for Selected Pyrido[1,2-a]benzimidazole Derivatives in Dichloromethane
| Compound Type | Absorption λmax (nm) | Emission λmax (nm) |
|---|---|---|
| Substituted Pyrido[1,2-a]benzimidazoles | ~250 researchgate.net | ~460 researchgate.net |
| Pyrido[1,2-a]benzimidazole-oxadiazoles | 330-339 researchgate.net | 461-487 researchgate.net |
Data from studies on the optical properties of pyrido[1,2-a]benzimidazole derivatives. researchgate.netresearchgate.net
Computational Chemistry and Theoretical Modeling of 7 Chloropyrido 1,2 a Benzimidazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like 7-Chloropyrido[1,2-a]benzimidazole. DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-31G(d), 6-311G(d,p)), provide valuable information on ground state properties. nih.govnih.gov For instance, studies on related pyrimido[1,2-a]benzimidazole (B3050247) derivatives have shown that these molecules are often non-planar, which significantly impacts their electronic and structural characteristics. nih.gov
The reactivity of these compounds can be predicted by analyzing key electronic parameters. For example, a lower HOMO-LUMO energy gap generally indicates higher reactivity. nih.govresearchgate.net DFT methods are also crucial for predicting the outcomes of chemical reactions. In the context of electrophilic aromatic substitution on a related 9-chloropyrido[1,2-a]benzimidazole, quantum chemistry methods successfully determined that the reaction is under orbital control, with the distribution of the boundary electron density dictating the orientation of the incoming electrophile. researchgate.net This theoretical prediction aligns well with experimental observations. researchgate.net
Table 1: Key Parameters from DFT Calculations for Benzimidazole (B57391) Derivatives
| Parameter | Significance | Typical Method |
|---|---|---|
| Ground State Energy | Overall stability of the molecule | B3LYP/6-311G(d,p) |
| HOMO Energy | Electron-donating ability | B3LYP/6-311G(d,p) |
| LUMO Energy | Electron-accepting ability | B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | B3LYP/6-311G(d,p) |
| Dipole Moment | Polarity of the molecule | B3LYP/6-311G(d,p) |
This table is a generalized representation based on typical DFT studies of benzimidazole derivatives.
Quantum Chemical Methods for Regioselectivity and Reaction Pathway Analysis
Quantum chemical methods are indispensable for understanding the regioselectivity and analyzing the reaction pathways of complex organic reactions involving structures like this compound. These methods can elucidate why a particular isomer is formed preferentially over others.
For example, in the halogenation of 9-chloropyrido[1,2-a]benzimidazole, experimental results showed that the electrophile is predominantly introduced at the 8th position. researchgate.net Quantum chemistry calculations confirmed this regioselectivity by demonstrating orbital control of the reaction. researchgate.net The distribution of the frontier electron density in the substrate molecule correctly predicted the site of electrophilic attack. researchgate.net
Furthermore, computational studies can map out the entire reaction pathway, identifying transition states and intermediates. This is crucial for understanding the mechanism of complex reactions, such as the synthesis of pyrimido[1,2-a]benzimidazole derivatives through multicomponent reactions or tandem annulations. nih.govresearchgate.net By calculating the energies of various possible intermediates and transition states, the most favorable reaction pathway can be determined, providing valuable guidance for optimizing reaction conditions.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution
The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic properties and reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net
The distribution of electron density within the molecule, which can be visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions. scirp.org This information is crucial for predicting sites of electrophilic and nucleophilic attack. For instance, in pyrimidine (B1678525) derivatives, the HOMO electron density is typically located over the molecular region with the highest electron-donor character. researchgate.net The transition from the HOMO to the LUMO upon electronic excitation leads to a redistribution of electron density. researchgate.net
Topological analysis of the electron density distribution can provide detailed information about the nature of chemical bonds within the molecule. amu.edu.pl For example, the total electron density at the bond critical points can differentiate between single, double, and triple bonds. amu.edu.pl
Table 2: Frontier Molecular Orbital (FMO) Characteristics and Their Implications
| FMO Property | Implication |
|---|---|
| High HOMO Energy | Stronger electron-donating ability |
| Low LUMO Energy | Stronger electron-accepting ability |
| Small HOMO-LUMO Gap | Higher chemical reactivity, lower kinetic stability |
| Large HOMO-LUMO Gap | Lower chemical reactivity, higher kinetic stability |
| HOMO Density Location | Indicates nucleophilic sites |
| LUMO Density Location | Indicates electrophilic sites |
This table provides a general overview of the significance of FMO analysis.
Theoretical Prediction and Interpretation of Spectroscopic Parameters
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective in predicting and interpreting the spectroscopic parameters of molecules like this compound. These calculations can provide theoretical UV-Vis, IR, and NMR spectra that show good agreement with experimental data. nih.govnih.govnih.gov
For related pyrimido[1,2-a]benzimidazole derivatives, TD-DFT calculations at the B3LYP/6-311G(d,p) level have been used to compute theoretical UV spectra in both the gas phase and in different solvents, showing good correlation with observed spectra. nih.gov Such calculations can help assign electronic transitions observed in experimental spectra. nih.gov For example, the intense absorption maxima observed for pyrido[1,2-a]benzimidazole (B3050246) derivatives have been computationally investigated. researchgate.net
In addition to electronic spectra, DFT can be used to calculate vibrational frequencies (IR and Raman) and NMR chemical shifts. nih.govnih.gov For 2-chloromethyl-1H-benzimidazole hydrochloride, optimized geometrical structure and harmonic vibrational frequencies were obtained using the DFT/B3LYP method with a 6-31G(d) basis set. nih.gov The 1H NMR chemical shifts were computed using the GIAO method, with the results showing good agreement with experimental values. nih.gov These theoretical predictions are invaluable for confirming molecular structures and understanding the influence of substituents and the molecular environment on spectroscopic properties.
Modeling of Protonation Equilibria and pKa Values
Theoretical modeling is a powerful tool for investigating protonation equilibria and predicting the acid dissociation constants (pKa values) of nitrogen-containing heterocyclic compounds like this compound. The benzimidazole moiety possesses both acidic and basic properties due to its two nitrogen atoms. nih.govnih.gov
DFT calculations, often combined with a continuum solvation model like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), can be used to calculate the Gibbs free energy changes associated with protonation and deprotonation. nih.gov These free energy values can then be used to predict pKa values through thermodynamic cycles. nih.gov
Studies on benzimidazole and its derivatives have shown that theoretical calculations can accurately predict pKa values that are in good agreement with experimental measurements. nih.gov For instance, the pKa of protonated benzimidazole has been calculated to be in the range of 5.6-5.8, which compares well with the experimental value of 5.4-5.5. nih.gov Computational studies on amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles have identified the imidazole (B134444) imino nitrogen as the most favorable protonation site. mdpi.com These models can also elucidate how the introduction of different substituents affects the basicity and pKa values of the molecule. mdpi.com
Investigation of Weak Noncovalent Interactions through Computational Approaches
Computational methods are essential for the investigation of weak noncovalent interactions, which play a crucial role in the solid-state packing and supramolecular chemistry of molecules like this compound. These interactions, including hydrogen bonds, C-H···π interactions, π-π stacking, and halogen bonds, are vital for stabilizing crystal structures. acs.orgresearchgate.net
DFT calculations, along with methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, can be used to identify and characterize these weak interactions. spbu.ru For example, in derivatives of pyrido- and pyrimido-[1,2-a]benzimidazole-8,9-diones, weak interactions were investigated using single-crystal X-ray diffraction and confirmed by computational methods. acs.org Hirshfeld surface analysis is another computational tool that helps in recognizing and quantifying intermolecular contacts. spbu.ru
These computational approaches allow for the visualization and energetic quantification of noncovalent interactions, providing insights into how molecules assemble in the solid state. This understanding is critical for the rational design of new materials with desired crystal packing and properties.
Advanced Applications of 7 Chloropyrido 1,2 a Benzimidazole Derivatives in Materials Science and Chemical Probes
Development as Fluorescent Dyes and Organic Luminophores
Derivatives of the pyrido[1,2-a]benzimidazole (B3050246) scaffold are recognized for their intrinsic fluorescence properties, making them promising candidates for the development of novel fluorescent dyes and organic luminophores. These compounds often serve as organic fluorophores with notable optical characteristics. The core structure's inherent fluorescence can be fine-tuned through chemical modifications, influencing factors such as quantum yield, Stokes shift, and emission wavelength.
Research into related benzimidazole (B57391) structures, such as benzophenoxazine dyes, highlights the strategies employed to enhance fluorescence. For instance, substituents that donate or accept electron density can lead to highly fluorescent compounds. While some dyes like Nile Red exhibit strong fluorescence in apolar environments, a significant challenge remains in creating water-soluble probes that fluoresce intensely in aqueous media, particularly in the near-infrared region, which is advantageous for biological imaging.
The development of "FLAsH dyes" from Nile Red derivatives, which become fluorescent upon binding to specific proteins, showcases an innovative approach to creating responsive fluorescent probes. This strategy involves precursors that are initially non-fluorescent but become activated upon interaction with a target molecule, thereby minimizing background signal. This concept could be applied to pyrido[1,2-a]benzimidazole systems to develop highly specific and sensitive fluorescent labels.
Application in Chemosensors and pH-Sensing Materials
The sensitivity of the fluorescence of pyrido[1,2-a]benzimidazole derivatives to their chemical environment, particularly pH, makes them excellent candidates for chemosensors and pH-sensing materials. The fluorescence intensity of these compounds can be significantly affected by changes in pH. For instance, certain pyrido[1,2-a]benzimidazole compounds exhibit their highest fluorescence intensity at acidic pH levels, such as pH 4.5. nih.gov This property is crucial for applications like monitoring the pH of acidic organelles within living cells. nih.gov
Studies on amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles have demonstrated their potential as pH probes. These compounds show substantial changes in their UV-Vis absorption and fluorescence spectra in response to pH variations, making them suitable for detecting acidic conditions. mdpi.com The introduction of amino groups can increase the basicity of the molecule, with computational studies predicting pKa values that can be tailored for specific pH ranges. mdpi.com For example, a designed system with three amino substituents was predicted to have a pKa of 7.0, making it an excellent candidate for a pH sensor that can detect the transition from neutral to acidic environments. mdpi.com
Furthermore, benzimidazole-based probes have been developed as ratiometric two-photon fluorescent sensors for acidic pH. nih.gov These probes exhibit a distinct blue-to-green emission color change in response to pH, with pKa values in the range of 4.9 to 6.1. nih.gov This ratiometric response, coupled with high photostability and low cytotoxicity, allows for quantitative analysis of pH in living cells and tissues. nih.gov Another benzimidazole-based sensor, BVD, displays a significant emission enhancement in the far-red region with a pKa of 4.14 and a linear response to acidity in the pH range of 4.52–3.37. rsc.orgconsensus.app
| Derivative Type | Sensing Application | Key Features |
| Amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles | pH sensing in acidic media | Sensitive fluorescence response to pH, tunable pKa. mdpi.com |
| Pyrido[1,2-a]benzimidazoles | Subcellular pH monitoring | High fluorescence intensity at acidic pH. nih.gov |
| Benzimidazole-based ratiometric probes (BH1-3, BH1L) | Quantitative acidic pH analysis in live cells and tissues | Two-photon excited fluorescence, blue-to-green emission change. nih.gov |
| Benzimidazole-based turn-on probe (BVD) | Intracellular pH fluctuation imaging | Strong emission enhancement in the far-red region, high sensitivity. rsc.orgconsensus.app |
Potential for Optoelectronic Materials
The versatile electronic properties of pyrido[1,2-a]benzimidazole derivatives suggest their potential for use in optoelectronic materials. The ability to function as organic fluorophores is a key characteristic for applications in devices such as organic light-emitting diodes (OLEDs). The fused aromatic system provides a rigid structure conducive to efficient light emission.
The development of pyrimido[1,2-a]benzimidazole (B3050247) derivatives, which are structurally related to the pyrido[1,2-a]benzimidazole core, highlights the broader potential of this class of compounds. These materials are noted for their excellent optical characteristics, which are fundamental for optoelectronic applications. nih.gov The synthesis of such compounds through sustainable methods like ultrasound and continuous flow systems opens up avenues for their large-scale production for use in electronic devices. nih.gov
Electrochemical Applications, including Cathode Materials
While direct evidence for the use of 7-chloropyrido[1,2-a]benzimidazole as a cathode material is limited, the electrochemical properties of the broader benzimidazole family suggest potential in this area. The benzimidazole moiety is a component in various electroactive compounds. For instance, the drug Binimetinib, which contains a benzimidazole ring, acts through the inhibition of mitogen-activated protein kinases, a process involving electron transfer. nih.gov
The electrochemical behavior of these compounds is influenced by the presence of heteroatoms and substituents that can participate in redox reactions. The ability of the pyridine (B92270) ring in some derivatives to undergo protonation in acidic media can also influence their electrochemical properties. nih.gov Further research into the redox chemistry of this compound and its derivatives could uncover their suitability for applications in energy storage, such as in rechargeable batteries, or as electrocatalysts.
Conclusion and Future Outlook in 7 Chloropyrido 1,2 a Benzimidazole Research
Summary of Current Research Trends and Key Findings
Current research involving the pyrido[1,2-a]benzimidazole (B3050246) core, including the 7-chloro substituted variant, is predominantly focused on its utility as a building block for creating more complex molecules with specific biological activities or material properties. The key trend is the incorporation of this heterocyclic system into larger molecular frameworks to enhance or introduce desired functionalities.
Key findings have primarily emerged from studies on derivatives of the core structure. For instance, hybrid molecules combining the 7-chloroquinoline (B30040) moiety with benzimidazole (B57391) structures have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. nih.gov Some of these novel hybrids have demonstrated significant cytotoxic activity, particularly against leukemia and lymphoma cells. nih.gov Research has also highlighted the importance of the pyrido[1,2-a]benzimidazole nucleus as a crucial determinant for anti-tuberculosis (TB) activity, with structural modifications leading to analogs with potent efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains. nih.gov Furthermore, derivatives have shown notable antiprotozoal activity against parasites like Giardia intestinalis and Leishmania major. researchgate.netmdpi.com In the realm of material science, quinone derivatives of the pyrido[1,2-a]benzimidazole scaffold have been identified as electrochemically active compounds, suggesting their potential use in energy storage applications. researchgate.net
Unexplored Avenues in Synthetic Methodologies and Chemical Transformations
While established methods for synthesizing the pyrido[1,2-a]benzimidazole core exist, such as the condensation of 2-aminopyridine (B139424) with substituted quinones or multicomponent reactions, there remain significant opportunities for innovation. researchgate.netnih.gov
Future synthetic explorations could focus on:
Catalytic C-H Activation: Direct functionalization of the pyrido[1,2-a]benzimidazole core via transition-metal-catalyzed C-H activation would offer a more atom-economical route to novel derivatives, bypassing the need for pre-functionalized starting materials.
Flow Chemistry: The application of continuous flow systems, which has been successfully used for related pyrimido[1,2-a]benzimidazole (B3050247) syntheses, could be adapted for 7-Chloropyrido[1,2-a]benzimidazole. nih.gov This would enable safer, more scalable, and efficient production.
Novel Multicomponent Reactions (MCRs): Designing new one-pot, multi-component reactions could provide rapid access to a diverse library of complex derivatives from simple starting materials. nih.gov
Photoredox Catalysis: Exploring visible-light-mediated reactions could unlock new chemical transformations and functionalization patterns that are not accessible through traditional thermal methods.
In terms of chemical transformations, research has primarily investigated electrophilic substitution and nucleophilic substitution on quinone derivatives. researchgate.netresearchgate.net Unexplored avenues include investigating the reactivity of the chlorine atom at the 7-position in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-nitrogen bonds, significantly expanding the accessible chemical space.
Perspectives on Novel Reactivity and Mechanism Studies
Understanding the fundamental reactivity and reaction mechanisms is crucial for the rational design of new molecules. Quantum chemistry methods have already been employed to explain the regioselectivity of halogenation reactions on the pyrido[1,2-a]benzimidazole scaffold. researchgate.net
Future perspectives in this area include:
In-depth Mechanistic Investigations: Detailed kinetic and computational studies (using Density Functional Theory, DFT) on known transformations, such as nucleophilic aromatic substitution or the formation of hybrid molecules, could provide deeper insights and allow for reaction optimization.
Excited-State Reactivity: The photophysical properties and photochemical reactivity of this compound have not been extensively studied. Investigating its behavior upon photoexcitation could lead to applications in photochemistry and photocatalysis.
Organocatalytic Potential: The fused heterocyclic structure contains multiple nitrogen atoms that could potentially act as basic or hydrogen-bond-donating sites. Its potential to serve as an organocatalyst in various organic transformations is an intriguing and unexplored possibility.
Potential for Advanced Functional Material Development and Chemo-sensing Platforms
Beyond its use in medicinal chemistry, the electronic properties of the this compound scaffold make it a candidate for material science applications. The demonstrated electrochemical activity of related quinone derivatives is a strong indicator of its potential in developing organic electronic materials, such as active components in batteries or organic semiconductors. researchgate.net The rigid, planar structure is conducive to π–π stacking, a desirable feature for creating ordered molecular solids with specific electronic properties. acs.org
Furthermore, the broader benzimidazole family has been extensively used to create chemosensors. mdpi.comnih.gov Benzimidazole derivatives have been developed as fluorescent "on-off" or ratiometric sensors for detecting metal ions like Cu²⁺ and small molecules such as CO₂. nih.govrsc.org The this compound core could serve as a new platform for such sensors. The chlorine substituent can modulate the electronic properties of the molecule, potentially fine-tuning the sensitivity and selectivity of a sensor. Future work could involve attaching specific recognition units to this scaffold to create novel, highly selective colorimetric or fluorescent sensors for environmental and biomedical applications. mdpi.com
Integration of Experimental and Theoretical Approaches in Future Investigations
The synergy between experimental synthesis and theoretical computation is a powerful paradigm in modern chemical research. This integrated approach has already been applied to the pyrido[1,2-a]benzimidazole system to rationalize reaction outcomes. researchgate.net For future investigations, this integration will be indispensable.
Theoretical calculations, particularly DFT, can be used to:
Predict Reactivity: Guide synthetic efforts by predicting the most likely sites for electrophilic or nucleophilic attack. researchgate.net
Elucidate Mechanisms: Provide detailed energy profiles of reaction pathways, helping to understand and optimize reaction conditions. rsc.org
Design Functional Molecules: Predict the electronic, optical, and photophysical properties of hypothetical molecules before their synthesis. researchgate.net This is crucial for the rational design of new functional materials and chemosensors, allowing researchers to screen candidates in silico and prioritize the most promising targets for experimental validation. nih.gov
By combining computational predictions with targeted experimental synthesis and characterization, researchers can accelerate the discovery and development of novel this compound-based compounds for a wide range of applications.
Table of Mentioned Compounds
Q & A
Q. Advanced Research Focus
- Anthelmintic assays : Derivatives (e.g., 6d, 6k) are tested against Syphacia obvelata (a nematode model) using motility inhibition and lethality metrics at 50–100 µg/mL concentrations .
- Anticancer profiling : Pyrimido[1,2-a]benzimidazoles are screened against leukemia cell lines (e.g., K562) via kinase inhibition assays, with IC₅₀ values correlated to substituent effects (e.g., diaryl groups enhance potency) .
How do noncovalent interactions direct the supramolecular assembly of pyrido[1,2-a]benzimidazole-diones?
Advanced Research Focus
Weak interactions (e.g., C–H⋯O, N–H⋯π) are characterized via:
- X-ray crystallography : Resolves hydrogen-bonding networks and π-stacking patterns in crystal lattices .
- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., 25% H-bonding, 15% π–π) to predict solubility and bioavailability .
What green chemistry principles apply to the synthesis of this compound?
Q. Basic Research Focus
- Solvent-free protocols : GuHCl-mediated microwave synthesis eliminates toxic solvents .
- Energy efficiency : LED irradiation reduces energy consumption by 60% compared to thermal methods .
- Waste minimization : Magnetic catalysts enable >90% recovery, minimizing metal contamination .
How can computational models optimize the design of pyrido[1,2-a]benzimidazole-based sensors?
Q. Advanced Research Focus
- Density functional theory (DFT) : Predicts binding affinity of derivatives (e.g., P1H) for CO₂ detection via charge-transfer interactions, validated by fluorescence quenching experiments .
- Molecular docking : Screens derivatives for interactions with biological targets (e.g., kinases) to prioritize synthesis .
What challenges arise in scaling up multicomponent reactions for pyrido[1,2-a]benzimidazole synthesis?
Q. Advanced Research Focus
- Reagent compatibility : Heterocyclic amines (e.g., 2-aminobenzimidazole) may require stoichiometric adjustments to avoid side reactions .
- Purification complexity : Fluorescent byproducts necessitate chromatographic separation, reducing scalability .
How do substituents affect the pharmacological activity of pyrido[1,2-a]benzimidazole derivatives?
Q. Advanced Research Focus
- Electron-withdrawing groups (e.g., Cl) : Enhance kinase inhibition (e.g., BMX inhibitors) by stabilizing ligand-receptor interactions .
- Bulkier substituents (e.g., i-Pr) : Reduce solubility but improve metabolic stability, as shown in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
